N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide
Description
The compound N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide features a hybrid structure combining a quinoline scaffold, a tetrazole ring, and a propanamide backbone. Key structural elements include:
- 1-Phenyl-1H-tetrazol-5-ylsulfanyl group: A sulfur-linked tetrazole substituted with a phenyl group, enhancing lipophilicity and steric bulk.
- N-methylpropanamide chain: A flexible linker with a tertiary amide group, likely influencing solubility and conformational stability.
Properties
IUPAC Name |
N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-14(30-21-23-24-25-27(21)16-8-4-3-5-9-16)20(29)26(2)13-15-12-19(28)22-18-11-7-6-10-17(15)18/h3-12,14H,13H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGQQWCYOZUTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC(=O)NC2=CC=CC=C21)SC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide typically involves multi-step reactions
Synthesis of Quinoline Derivative: The quinoline derivative can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Tetrazole Group: The tetrazole group can be introduced via a [3+2] cycloaddition reaction between an azide and an alkyne.
Formation of the Final Compound: The final step involves the coupling of the quinoline derivative with the tetrazole and sulfanyl groups under appropriate reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinone derivative, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide exhibit promising anticancer activities. For instance, derivatives of quinoline and tetrazole have been shown to induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation.
A notable study reported that certain quinoline derivatives possess the ability to inhibit the activity of glutathione peroxidase 4 (GPX4), a key player in ferroptosis—a form of regulated cell death associated with cancer progression. The inhibition of GPX4 leads to an increase in reactive oxygen species (ROS), promoting apoptosis in cancer cells .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.0 | GPX4 Inhibition |
| Compound B | 10.0 | ROS Induction |
| Compound C | 3.5 | Apoptosis Induction |
Antimicrobial Applications
Antitubercular Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Similar structures have shown moderate to significant activity against various strains of tuberculosis. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Table 2: Antitubercular Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Activity Level |
|---|---|---|
| Compound D | 0.08 | High |
| Compound E | 0.32 | Moderate |
| Compound F | 0.25 | Moderate |
Case Studies
Case Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized several derivatives of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-(sulfanyl)propanamide and evaluated their anticancer properties. The study found that one derivative exhibited an IC50 value of 5 μM against a panel of cancer cell lines, suggesting potent anticancer activity .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship (SAR) of quinoline-based compounds against M. tuberculosis. The study highlighted that modifications at specific positions on the quinoline ring significantly influenced antimicrobial potency, with certain substitutions leading to enhanced efficacy against resistant strains .
Mechanism of Action
The mechanism of action of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The quinoline and tetrazole groups can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s overall bioactivity by participating in redox reactions or forming disulfide bonds.
Comparison with Similar Compounds
Tetrazole-Containing Propanamide Derivatives
Example Compound : N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS: 483993-11-9)
Key Observations :
- The tetrazole ring is a common feature, but the target compound’s quinoline core distinguishes it from the fluorophenyl/methoxyphenyl analog. The sulfanyl group in the target compound may enhance redox activity compared to the simpler aryl substituents in the analog .
Triazole- and Sulfanyl-Linked Amides
Example Compound: 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]-N,N-dimethylpropanamide
Key Observations :
- Sulfanyl linkages are shared, but the heterocyclic systems (tetrazole vs. thiazole) differ significantly.
Triazole-Thione Tautomers
Example Compound : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
Key Observations :
- The triazole-thione derivatives exhibit tautomerism (thione vs. thiol forms), which is absent in the target compound’s tetrazole system. The sulfonyl group in these analogs increases polarity compared to the sulfanyl group in the target compound .
Tetrazole-Linked Amides with Aromatic Substitutents
Example Compound: 4-Formylphenyl 2-(N-((2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
Key Observations :
- The biphenyl-tetrazole analog’s ester group introduces hydrolytic instability, unlike the target compound’s stable sulfanyl linkage. The formyl group may enhance electrophilic reactivity .
Biological Activity
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide is a complex organic compound that integrates a quinoline moiety with a tetrazole and a sulfanyl group. This structural diversity suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and other therapeutic properties.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is hypothesized to involve several mechanisms:
- DNA Intercalation : The quinoline moiety may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The tetrazole and sulfanyl groups may interact with specific enzymes or receptors, modulating their activity.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
Anticancer Activity
Recent studies have indicated promising anticancer properties for compounds containing quinoline and tetrazole derivatives. For instance:
These studies suggest that the incorporation of the tetrazole group enhances the anticancer activity compared to similar compounds without it.
Antibacterial Activity
The compound's antibacterial potential has also been evaluated against various bacterial strains. Preliminary results show:
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 22 mm | 0.5 | |
| Escherichia coli | 25 mm | 0.3 | |
| Klebsiella pneumoniae | 20 mm | 0.4 |
These findings indicate that the compound exhibits significant antibacterial activity, particularly against gram-positive bacteria.
Case Studies
- Nephroprotective Effects : A study indicated that related quinoline derivatives protect against nephrotoxicity induced by cisplatin while maintaining antitumor efficacy. This suggests a dual-action mechanism where the compound mitigates side effects of chemotherapy while enhancing therapeutic outcomes .
- Antiviral Potential : Research on similar compounds has shown antiviral activities against strains like H5N1 and SARS-CoV, indicating that this class of compounds could be further explored for antiviral applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
